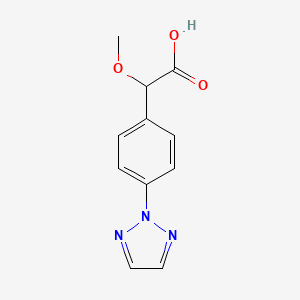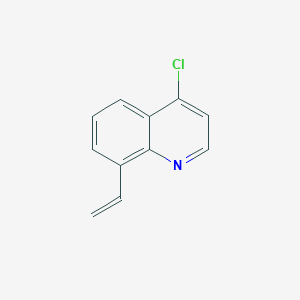![molecular formula C11H17ClO2 B8351535 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane](/img/structure/B8351535.png)
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane is an organic compound that features a tetrahydropyranyl ether group and a chloroalkyne moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This process can be achieved through acid-catalyzed reactions, heterogeneous catalyst-mediated reactions, or neutral reagent-mediated reactions . The chloroalkyne moiety is introduced through halogenation and subsequent alkyne formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chloroalkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive functional groups. The tetrahydropyranyl ether group can undergo hydrolysis to release the active hydroxyl compound, while the chloroalkyne moiety can participate in various chemical transformations. These interactions can modulate biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1-hexyne: A simpler chloroalkyne without the tetrahydropyranyl ether group.
1-Tetrahydropyranyloxy-hex-2-yne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane is unique due to the presence of both the tetrahydropyranyl ether and chloroalkyne moieties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C11H17ClO2 |
|---|---|
Peso molecular |
216.70 g/mol |
Nombre IUPAC |
2-(6-chlorohex-2-ynoxy)oxane |
InChI |
InChI=1S/C11H17ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |
Clave InChI |
KTMCDKJJPANSEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC#CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















